![molecular formula C11H16ClNO3 B1451086 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride CAS No. 215315-99-4](/img/structure/B1451086.png)
3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride
Overview
Description
3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride (3-DMAE-HCl) is a drug that has become increasingly popular in recent years, due to its ability to act as a psychostimulant and enhance cognitive performance. 3-DMAE-HCl is a derivative of benzoic acid and is structurally related to the neurotransmitter acetylcholine. It has been studied for its potential to improve memory, concentration, and alertness, as well as its ability to reduce anxiety and depression. In addition, 3-DMAE-HCl has been studied for its potential to treat Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Scientific Research Applications
Synthesis of Novel Antifungal Agents
The compound has been used in the synthesis of novel vanillin-chalcones and their derivatives, which exhibit significant antifungal properties. These synthesized compounds have shown moderate to high activities against dermatophytes, with some derivatives displaying fungicidal rather than fungistatic activities .
Density Functional Theory (DFT) Calculations
Researchers have utilized 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride in the synthesis of chalcones for DFT calculations. These studies help in understanding the electronic structure and properties of the synthesized antifungal agents .
Pharmaceutical Research
This compound serves as a precursor in the pharmaceutical industry for the development of drugs with potential antifungal applications. Its derivatives can be further modified to enhance their efficacy and reduce toxicity .
Organic Synthesis
The compound is involved in Claisen-Schmidt reactions, which are essential for creating carbon-carbon bonds in organic synthesis. This reaction is a cornerstone in the production of various organic compounds with potential applications in medicinal chemistry .
Material Science
In material science, 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride can be used to modify surface properties of materials. This can lead to the development of new materials with improved characteristics like increased resistance to fungi .
Chemical Education
Due to its involvement in fundamental organic reactions, this compound is also valuable in chemical education, where it can be used to demonstrate practical applications of organic synthesis techniques .
properties
IUPAC Name |
3-[2-(dimethylamino)ethoxy]benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-12(2)6-7-15-10-5-3-4-9(8-10)11(13)14;/h3-5,8H,6-7H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMGRJNSUXOZMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC(=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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